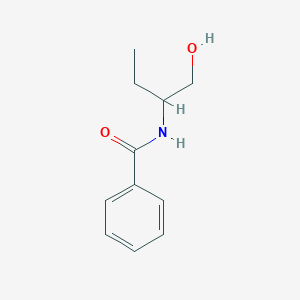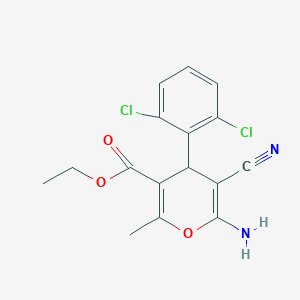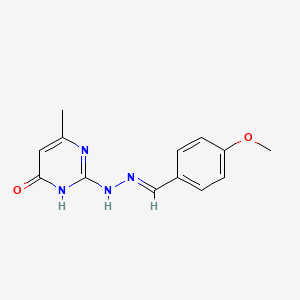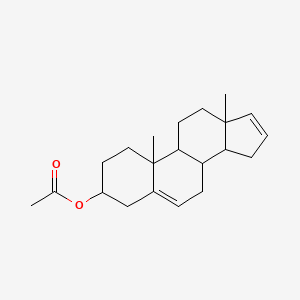
3-(4-Chloro-phenyl)-N-(4-methyl-pyridin-2-YL)-acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-phenyl)-N-(4-methyl-pyridin-2-YL)-acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a chloro-substituted phenyl ring and a methyl-substituted pyridine ring attached to an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenyl)-N-(4-methyl-pyridin-2-YL)-acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-methyl-2-pyridinecarboxaldehyde.
Formation of Schiff Base: The 4-chloroaniline reacts with 4-methyl-2-pyridinecarboxaldehyde in the presence of an acid catalyst to form a Schiff base.
Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Chloro-phenyl)-N-(4-methyl-pyridin-2-YL)-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(4-Chloro-phenyl)-N-(4-methyl-pyridin-2-YL)-acrylamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of polymers and copolymers with specific properties for industrial applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 3-(4-Chloro-phenyl)-N-(4-methyl-pyridin-2-YL)-acrylamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-phenyl)-N-(4-methyl-pyridin-2-YL)-urea
- 3-(4-Chloro-phenyl)-N-(4-methyl-pyridin-2-YL)-thiourea
Uniqueness
3-(4-Chloro-phenyl)-N-(4-methyl-pyridin-2-YL)-acrylamide is unique due to its acrylamide moiety, which imparts distinct reactivity and biological activity compared to its urea and thiourea analogs. The presence of the acrylamide group allows for additional chemical modifications and interactions with biological targets.
属性
分子式 |
C15H13ClN2O |
|---|---|
分子量 |
272.73 g/mol |
IUPAC 名称 |
(E)-3-(4-chlorophenyl)-N-(4-methylpyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11-8-9-17-14(10-11)18-15(19)7-4-12-2-5-13(16)6-3-12/h2-10H,1H3,(H,17,18,19)/b7-4+ |
InChI 键 |
HNKFJKCQRRJBHY-QPJJXVBHSA-N |
手性 SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
规范 SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)

![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)


![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)


![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)

![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11991649.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5-cyclopropyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11991655.png)
